1-O-(1,9-diazaspiro[5.5]undecane-9-carbonyl) 2-O-[9-[(2-methylpropan-2-yl)oxycarbonyl]-1,9-diazaspiro[5.5]undecan-1-yl] oxalate
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Overview
Description
1-O-(1,9-diazaspiro[55]undecane-9-carbonyl) 2-O-[9-[(2-methylpropan-2-yl)oxycarbonyl]-1,9-diazaspiro[55]undecan-1-yl] oxalate is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-(1,9-diazaspiro[5.5]undecane-9-carbonyl) 2-O-[9-[(2-methylpropan-2-yl)oxycarbonyl]-1,9-diazaspiro[5.5]undecan-1-yl] oxalate typically involves multiple steps. One common approach is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This method involves the reaction of an aldehyde with an olefin in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1-O-(1,9-diazaspiro[5.5]undecane-9-carbonyl) 2-O-[9-[(2-methylpropan-2-yl)oxycarbonyl]-1,9-diazaspiro[5.5]undecan-1-yl] oxalate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice can significantly impact the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-O-(1,9-diazaspiro[5.5]undecane-9-carbonyl) 2-O-[9-[(2-methylpropan-2-yl)oxycarbonyl]-1,9-diazaspiro[5.5]undecan-1-yl] oxalate has several scientific research applications:
Mechanism of Action
The mechanism by which 1-O-(1,9-diazaspiro[5.5]undecane-9-carbonyl) 2-O-[9-[(2-methylpropan-2-yl)oxycarbonyl]-1,9-diazaspiro[5.5]undecan-1-yl] oxalate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary and are often the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
1,9-diazaspiro[5.5]undecane derivatives: These compounds share the spirocyclic scaffold and have been studied for their biological activity and potential therapeutic applications.
1-oxa-9-azaspiro[5.5]undecane derivatives: These compounds feature an oxygen atom in the spirocyclic ring and have shown promise in various applications, including as inhibitors of specific enzymes.
Uniqueness
1-O-(1,9-diazaspiro[5.5]undecane-9-carbonyl) 2-O-[9-[(2-methylpropan-2-yl)oxycarbonyl]-1,9-diazaspiro[5.5]undecan-1-yl] oxalate is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness contributes to its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C26H42N4O7 |
---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
1-O-(1,9-diazaspiro[5.5]undecane-9-carbonyl) 2-O-[9-[(2-methylpropan-2-yl)oxycarbonyl]-1,9-diazaspiro[5.5]undecan-1-yl] oxalate |
InChI |
InChI=1S/C26H42N4O7/c1-24(2,3)36-23(34)29-18-12-26(13-19-29)9-5-7-15-30(26)37-21(32)20(31)35-22(33)28-16-10-25(11-17-28)8-4-6-14-27-25/h27H,4-19H2,1-3H3 |
InChI Key |
MDKJBYASHXWBGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCCN2OC(=O)C(=O)OC(=O)N3CCC4(CCCCN4)CC3)CC1 |
Origin of Product |
United States |
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